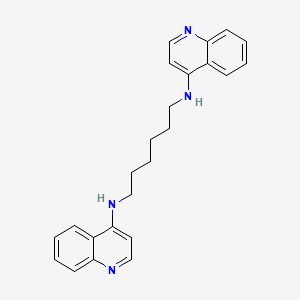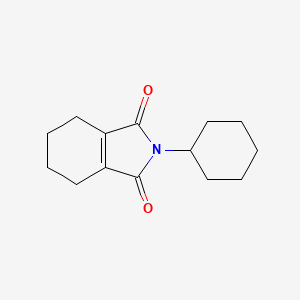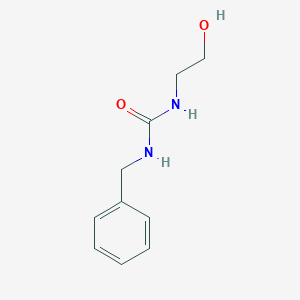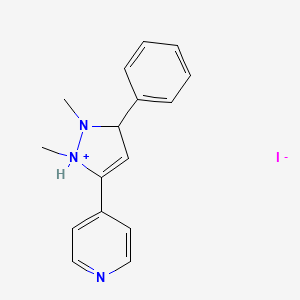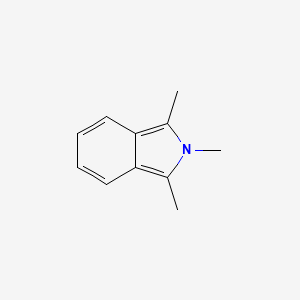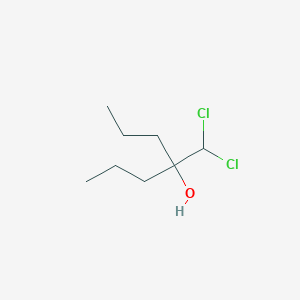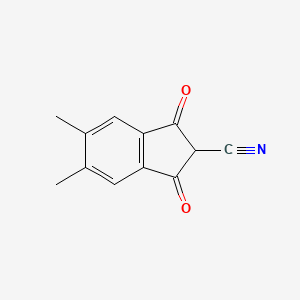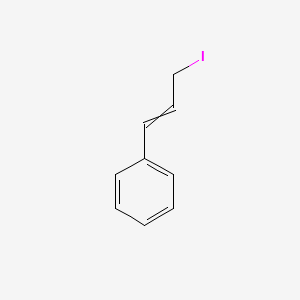![molecular formula C14H10Cl2N2O4 B14616249 N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide CAS No. 60962-99-4](/img/structure/B14616249.png)
N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide typically involves the reaction of 2,6-dichloro-4-nitrophenol with 4-aminophenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitrophenol moiety but lacks the acetamide group.
N-(4-(4-Nitrophenoxy)phenyl)acetamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
60962-99-4 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O4 |
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
N-[4-(2,6-dichloro-4-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-8(19)17-9-2-4-11(5-3-9)22-14-12(15)6-10(18(20)21)7-13(14)16/h2-7H,1H3,(H,17,19) |
Clave InChI |
BCXCCZIBKNWFBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
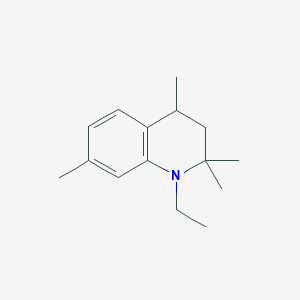
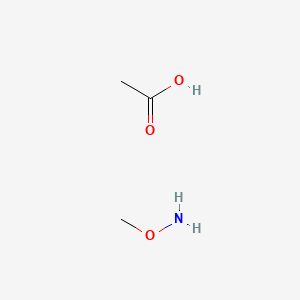

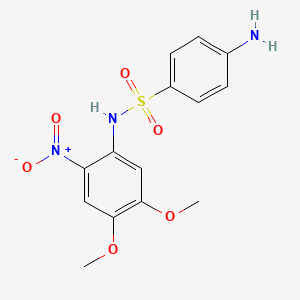
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
